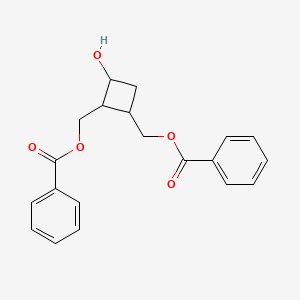
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL is a complex organic compound characterized by its cyclobutanol core with two benzoyloxymethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the benzoyloxymethyl groups.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the cyclobutanol core.
Scientific Research Applications
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3S,5S)-3-Benzyloxy-2-benzyloxymethyl-5-[6-benzyloxy-2-(trityl-amino)-purin-9-yl]-cyclopentanol
- (1S,2S,3S,4S)-1,2-Bis(benzoyloxymethyl)-3,4-bis[2-(diphenylphosphino)phenyl]cyclobutane
Uniqueness
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL is unique due to its specific stereochemistry and the presence of benzoyloxymethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
127759-90-4 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
InChI Key |
JCLLKKWTDDEQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


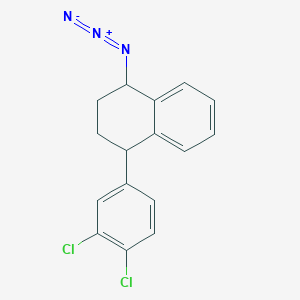
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
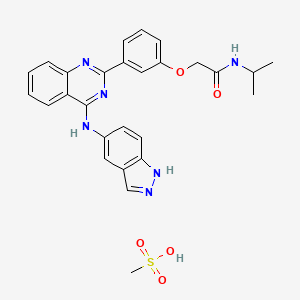

![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
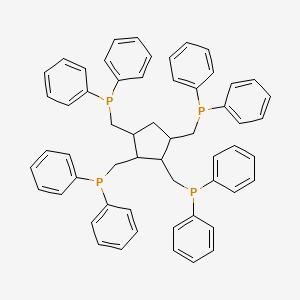
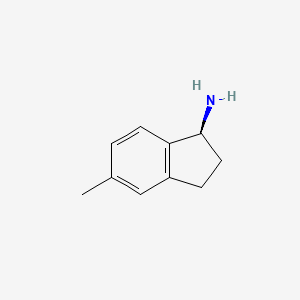


![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
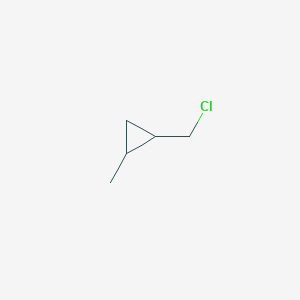
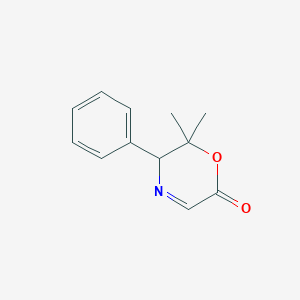
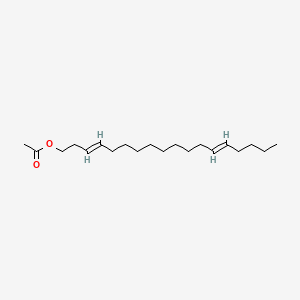
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
